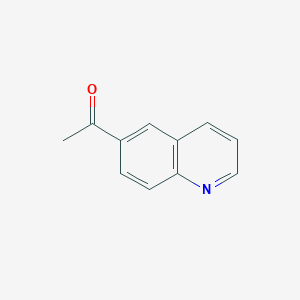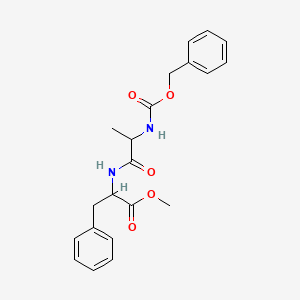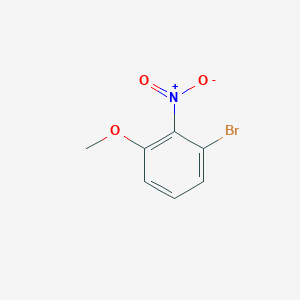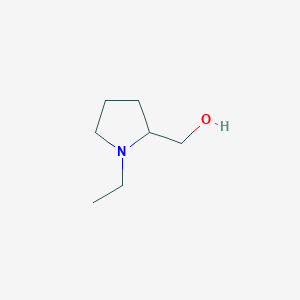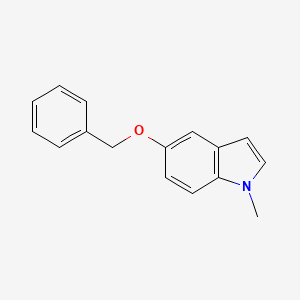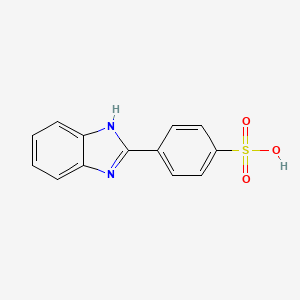
4-(1h-Benzimidazol-2-yl)benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is a compound that features a benzimidazole ring fused to a benzene ring with a sulfonic acid group attached. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . The sulfonic acid group enhances the solubility of the compound in water, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid typically involves the condensation of o-phenylenediamine with a suitable sulfonic acid derivative. One common method includes the reaction of o-phenylenediamine with 4-sulfobenzoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of polyphosphoric acid as a dehydrating agent can enhance the reaction efficiency .
化学反应分析
Types of Reactions: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of benzimidazole amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学研究应用
4-(1H-Benzimidazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules . The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
相似化合物的比较
4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with an amine group instead of a sulfonic acid group.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains an aldehyde group instead of a sulfonic acid group.
4-(1H-Benzimidazol-2-yl)benzoic acid: Features a carboxylic acid group instead of a sulfonic acid group.
Uniqueness: 4-(1H-Benzimidazol-2-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly useful in applications where water solubility is essential, such as in biological assays and industrial processes.
属性
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8H,(H,14,15)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWPNNXNAKMLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295597 |
Source


|
| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50343-57-2 |
Source


|
| Record name | NSC103147 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1h-benzimidazol-2-yl)benzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20295597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
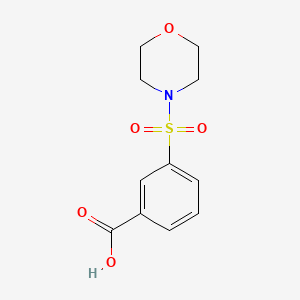
![[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid](/img/structure/B1266874.png)
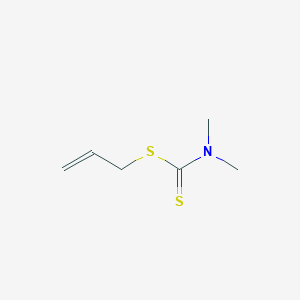
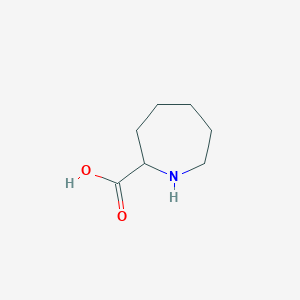
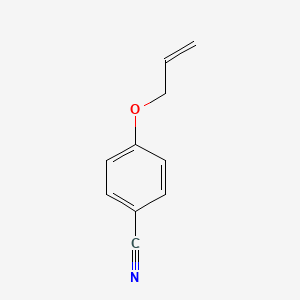
![1-[3-(Allyloxy)phenyl]ethanone](/img/structure/B1266882.png)
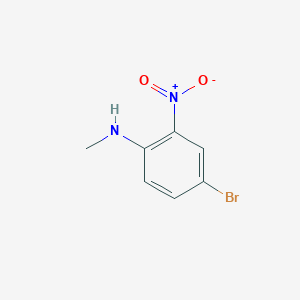
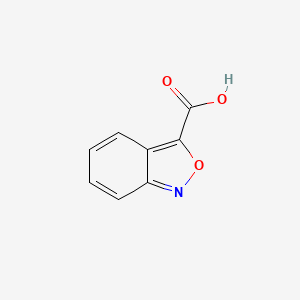
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B1266886.png)
